Ponazuril
Overview
Description
Ponazuril, also known as toltrazuril sulfone, is a triazine anticoccidial drug . It is the main metabolite of toltrazuril in animals and has excellent activity against many protozoa, including Cystoisospora suis . It is currently approved for the treatment of equine protozoal myeloencephalitis (EPM) in horses, caused by coccidia Sarcocystis neurona .
Molecular Structure Analysis
Ponazuril crystallizes in space group P21/c with a = 8.49511(6), b = 12.38696(6), c = 18.84239(17) Å, β = 96.7166(4)°, V = 1969.152(12) Å3, and Z = 4 . N–H⋯O hydrogen bonds link the molecules into chains along the a-axis, with a graph set C1,1(6) .Physical And Chemical Properties Analysis
Ponazuril is a triazine drug with a molecular weight of 457 and partition coefficients (LogP) of 3.1 . The pharmacokinetics of ponazuril exhibited a Michaelis-Menten elimination with Michaelis-Menten constant Km and maximum metabolic rate Vm of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% .Scientific Research Applications
Pharmacokinetics in Various Animals
- Ponazuril, a triazine antiprotozoal agent, is studied for its absorption, distribution, and elimination in different animals. In weanling goats, after a single oral dose, plasma concentrations peaked at around 36 hours post-administration, indicating good absorption and potential efficacy in treating protozoal infections like coccidiosis caused by Eimeria species (Love et al., 2016). Similar studies in piglets showed good oral absorption with nonlinear disposition and slow excretion, mainly via feces, suggesting long-lasting anticoccidial effects (Wang et al., 2022).
Impact on Serum and Cerebrospinal Fluid Concentrations
- Ponazuril's effects on serum and cerebrospinal fluid concentrations in horses were studied, particularly in the context of equine protozoal myeloencephalitis treatment. Co-administration with corn oil resulted in higher concentrations of ponazuril in serum and cerebrospinal fluid compared to administration without oil, suggesting enhanced effectiveness of the treatment (Furr & Kennedy, 2020).
Efficacy Against Protozoan Parasites
- Ponazuril's efficacy against Sarcocystis neurona in cell cultures has been demonstrated, with significant inhibition of merozoite production, indicating its potential as a therapeutic agent in treating diseases like equine protozoal myeloencephalitis (Lindsay et al., 2000). Additionally, its inhibitory effects on Neospora caninum and Toxoplasma gondii in vitro suggest a broad spectrum of action against apicomplexan parasites (Mitchell et al., 2005).
Potential in Preventing and Treating Infections
- Ponazuril has shown effectiveness in preventing and treating Toxoplasma gondii infections in mice. This indicates its potential as a treatment for toxoplasmosis in animals, with significant inhibition of tachyzoite production and protection against fatal toxoplasmosis in different treatment regimes (Mitchell et al., 2004).
Other Applications
- Studies have also explored ponazuril's pharmacokinetics in species like the Indian Peafowl and green turtles, suggesting its applicability across a range of animals for treating protozoal diseases (Zec et al., 2021); [(Jacobson et al., 2021)](https://consensus.app/papers/pharmacokinetics-ponazuril-administration-dose-turtles-jacobson/b67505df491a53dab9dae3192a368489/?utm_source=chatgpt.
Safety And Hazards
Ponazuril is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . In case of eye contact, it is recommended to flush with copious amounts of water for 15 minutes . If inhaled, the victim should be moved into fresh air .
properties
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNOIXRZNJNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048958 | |
Record name | Toltrazuril sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ponazuril | |
CAS RN |
69004-04-2 | |
Record name | Ponazuril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69004-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ponazuril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponazuril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11452 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toltrazuril sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69004-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PONAZURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.